molecular formula C16H20N2O6S3 B10978133 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B10978133
M. Wt: 432.5 g/mol
InChI Key: RUFVJHLORVSADF-UHFFFAOYSA-N
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Description

1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE is a complex organic compound that features both sulfonyl and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding amines .

Scientific Research Applications

1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE exerts its effects involves interaction with specific molecular targets. The sulfonyl groups can interact with enzymes and receptors, modulating their activity. The piperazine ring may also play a role in binding to biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-DIMETHOXYPHENYL)SULFONYL-4-(2-METHOXYPHENYL)PIPERAZINE
  • 1-(3,4-DIMETHOXYPHENYL)SULFONYL-4-(THIOPHEN-2-YLMETHYL)PIPERAZINE

Uniqueness

1-[(3,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-THIENYLSULFONYL)PIPERAZINE is unique due to the presence of both 3,4-dimethoxyphenyl and 2-thienylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20N2O6S3

Molecular Weight

432.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine

InChI

InChI=1S/C16H20N2O6S3/c1-23-14-6-5-13(12-15(14)24-2)26(19,20)17-7-9-18(10-8-17)27(21,22)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3

InChI Key

RUFVJHLORVSADF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OC

Origin of Product

United States

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